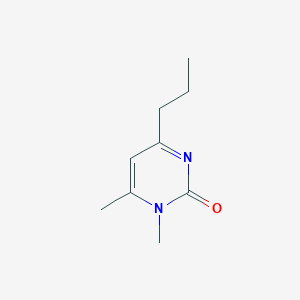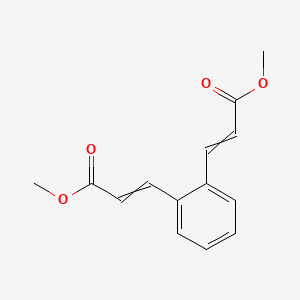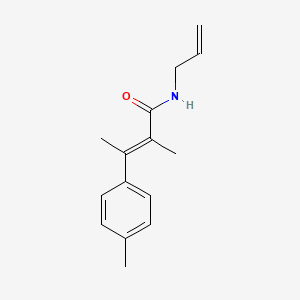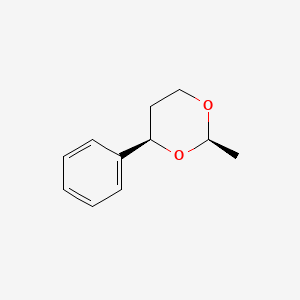![molecular formula C13H9FN2O B14594833 2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine CAS No. 60772-63-6](/img/structure/B14594833.png)
2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine is a chemical compound that belongs to the class of oxazolo[4,5-b]pyridines. . The presence of both fluorine and methyl groups in the phenyl ring enhances its chemical properties, making it a compound of interest for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine typically involves the reaction of 3-fluoro-2-methylphenylamine with appropriate reagents to form the oxazolo[4,5-b]pyridine ring system. One common method involves the cyclization of the amine with a suitable carboxylic acid derivative under acidic conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or specific solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their activity and leading to the death of bacterial cells . The presence of the fluorine atom enhances its binding affinity to the target enzymes, making it a potent antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine can be compared with other oxazolo[4,5-b]pyridine derivatives, such as:
2-(3-Iodophenyl)[1,3]oxazolo[4,5-b]pyridine: This compound has an iodine atom instead of a fluorine atom, which affects its chemical reactivity and biological activity.
5-Methyloxazolo[3,2-a]pyridinium salts: These compounds have different substitution patterns and exhibit unique chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
60772-63-6 |
|---|---|
Molekularformel |
C13H9FN2O |
Molekulargewicht |
228.22 g/mol |
IUPAC-Name |
2-(3-fluoro-2-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H9FN2O/c1-8-9(4-2-5-10(8)14)13-16-12-11(17-13)6-3-7-15-12/h2-7H,1H3 |
InChI-Schlüssel |
KOMDBOKGKXGLPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1F)C2=NC3=C(O2)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)

![3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14594771.png)

![Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-](/img/structure/B14594780.png)





![3-{[(Methylsulfanyl)carbonothioyl]amino}butanoic acid](/img/structure/B14594828.png)
